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This document provides an in-depth technical overview of the foundational research on
TNO155, a first-in-class, selective, allosteric inhibitor of Src homology region 2 domain-
containing phosphatase 2 (SHP2). TNO155 is under investigation as a potential anti-cancer
agent, primarily in combination with other targeted therapies. This guide summarizes its
mechanism of action, preclinical and clinical data, and key experimental methodologies.

Introduction: The SHP2 Target and TNO155

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPNL11 gene, is a non-receptor protein tyrosine phosphatase that is a critical signaling node in
oncology.[1][2] SHP2 is ubiquitously expressed and plays a key positive regulatory role in the
RAS-Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is downstream of
multiple receptor tyrosine kinases (RTKS).[2][3][4] Dysregulation of SHP2 activity through
mutations or overexpression is implicated in the pathogenesis of various cancers, including
lung, colorectal, breast, and gastric cancers, as well as certain leukemias.[1] SHP2 is also
involved in modulating the tumor microenvironment, including regulating the PD-1/PD-L1
immune checkpoint pathway.[3][4]

TNO155 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[5][6] It binds
to a tunnel-like allosteric site on the SHP2 protein, locking it in a closed, auto-inhibited
conformation.[7] This mechanism prevents SHP2 from dephosphorylating its target proteins,
thereby inhibiting downstream signaling. The primary therapeutic hypothesis is that by inhibiting
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SHP2, TNO155 can block oncogenic signaling and overcome adaptive resistance mechanisms
that limit the efficacy of other targeted cancer therapies.[3][9]

Mechanism of Action

SHP2 acts as a central hub, transducing signals from activated RTKs (e.g., EGFR, FGFR,
MET) to the RAS-RAF-MEK-ERK (MAPK) cascade.[2][10] Upon growth factor binding,
activated RTKs recruit a complex containing Grb2, Sos1, and SHP2. SHP2 dephosphorylates
specific sites on scaffolding proteins, which facilitates the activation of RAS. TNO155's
allosteric inhibition of SHP2 blocks this critical step.

Furthermore, SHP2 inhibition has a dual role:

» Tumor-Intrinsic Inhibition: Directly blocks the proliferation and survival signals in cancer cells
driven by RTK and RAS-MAPK pathway activation.[3][10]

e Tumor Microenvironment Modulation: SHP2 is a downstream effector of the PD-1 receptor in
T-cells, and its inhibition may enhance anti-tumor immunity.[3][4] It also plays a role in the
function of tumor-associated macrophages (TAMs); TNO155 can inhibit RAS activation by
CSF1R, which is important for the maturation of immunosuppressive TAMs.[8][9][11]
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Caption: SHP2 signaling pathway and the inhibitory action of TNO155.
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A key rationale for using TNO155 in combination therapies is to overcome adaptive resistance.
Inhibition of a specific oncogene (e.g., BRAF V600E or KRAS G12C) can lead to feedback
reactivation of the MAPK pathway, often mediated by upstream RTKs. SHP2 is essential for
this reactivation, and its inhibition by TNO155 can block this escape mechanism, leading to a
more sustained and deeper response.[8][9][12]
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Caption: TNO155 blocks feedback reactivation in targeted therapy.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-20-2718/274686/am/Combinations-with-allosteric-SHP2-inhibitor-TNO155
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://ascopubs.org/doi/10.1200/JCO.2021.39.3_suppl.TPS146
https://www.benchchem.com/product/b15574588?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Preclinical Data

Preclinical studies have established the foundational rationale for the clinical development of
TNO155, particularly as a combination agent.[8][9]

Parameter Value Species/System Reference

In Vitro Potency

IC50 0.011 puM SHP2 Inhibition Assay  [13]

Pharmacokinetics

Clearance 24 mL/min/kg Mouse [13]
15 mL/min/kg Rat [13]
4 mL/min/kg Dog [13]
6 mL/min/kg Monkey [13]
Volume of Distribution 3 L/kg Mouse [13]
7 Likg Rat [13]
3 L/kg Dog [13]
4 L/kg Monkey [13]
Half-life (t2) 2 hours Mouse [13]
8 hours Rat [13]
9 hours Dog [13]
9 hours Monkey [13]
Oral Bioavailability 78% Mouse [13]
100% Rat [13]
>100% Dog [13]
60% Monkey [13]
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Data summarized from preclinical presentations.

In various cancer models, TNO155 has demonstrated synergistic anti-tumor activity when
combined with:

EGFR inhibitors (e.g., nazartinib) in EGFR-mutant lung cancer models.[8][9][11]

BRAF/MEK inhibitors in BRAF V600E colorectal cancer models.[8][9][14]

KRAS G12C inhibitors (e.g., adagrasib, JDQ433) in KRAS G12C-mutant cancers.[8][12][14]

CDKA4/6 inhibitors (e.g., ribociclib) in lung and colorectal cancer xenografts.[8][9][11]

Anti-PD-1 antibodies in syngeneic tumor models.[8][9][11]

ALK inhibitors (e.g., lorlatinib) in ALK-driven neuroblastoma models.[15][16]

Clinical Data

Early-phase clinical trials have evaluated TNO155 as a monotherapy and in combination
regimens.

The first-in-human study of TNO155 evaluated its safety, pharmacokinetics (PK), and
preliminary efficacy in patients with advanced solid tumors.[5][6][17]
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Parameter

Finding

Reference

Patient Population

118 patients with advanced
solid tumors (as of Oct 2020).
Most common: Colorectal
(54%), GIST (16%), NSCLC
(12%).

[5][6]

Pharmacokinetics

Rapid absorption (median
Tmax ~1.1 hours), effective
median half-life ~34 hours.
Near dose-proportional

exposure.

[5][6]

Safety (Most Common AES)

Increased blood creatine
phosphokinase (28%),
peripheral edema (26%),
diarrhea (26%), acneiform
dermatitis (23%). Mostly Grade
1/2.

[5][6]

Efficacy

Best observed response:
Stable Disease (SD) in 20-22%
of patients. Median duration of
SD: 4.9-5.6 months.

[5106][17]

Pharmacodynamics

Evidence of SHP2 inhibition
(DUSP6 mRNA reduction) in
>90% of patients at doses =20

mg/day.

[51017]

AEs: Adverse Events; GIST: Gastrointestinal Stromal Tumor; NSCLC: Non-Small Cell Lung

Cancer.

The limited single-agent activity underscores the rationale for its development in combination

settings.[6]

Several studies are evaluating TNO155 in combination with other targeted agents.
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Combinat ] o Efficacy Referenc
. Trial Indication N ) Result
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TNO155 + KontRASt- KRAS Disease
JDQ433 01 Gl2C+ Control
_ - 83.3% [18]
(KRAS (NCTO0469 Solid Rate
G12Ci) 9188) Tumors (DCR)
TNO155 +
) Advanced
Spartalizu NCT04000 ] DCR (all
_ Solid 57 26.3% [19]
mab (Anti- 529 doses)
Tumors
PD-1)
DCR
19 (recommen  31.6% [19]
ded dose)
TNO155 + Advanced
o NCT04000 ] DCR (all
Ribociclib Solid 46 13.0% [19]
] 529 doses)
(CDK4/6i) Tumors
DCR
9 (recommen  44.4% [19]
ded dose)

These early results show that TNO155 combinations are tolerable, with safety profiles generally
consistent with the individual agents, and demonstrate preliminary anti-tumor activity.[18][19]

Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing foundational research.
e Cell Culture: Cancer cell lines of interest (e.g., PC-9 for EGFR-mutant NSCLC, HT-29 for

BRAF-mutant CRC) are cultured in appropriate media supplemented with fetal bovine serum
and antibiotics under standard conditions (37°C, 5% C02).[14]

o Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,000-5,000
cells/well) and allowed to adhere overnight.
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Drug Treatment: TNO155 and/or combination agents are serially diluted to a range of
concentrations. The culture medium is replaced with a medium containing the drugs or a
vehicle control (e.g., DMSO).

Incubation: Plates are incubated for a period of 3 to 6 days to allow for effects on cell
proliferation.[9][14]

Viability Assessment: Cell viability is measured using reagents like alamarBlue, CellTiter-Glo,
or by crystal violet staining. Absorbance or luminescence is read using a plate reader.

Data Analysis: Viability is calculated as a percentage relative to the vehicle-treated control
wells. IC50 values are determined by fitting the dose-response data to a four-parameter
logistic curve using appropriate software (e.g., GraphPad Prism). For combination studies,
synergy scores (e.g., Bliss independence or Loewe additivity) are calculated.[14]

Cell Treatment and Lysis: Cells are seeded in 6-well plates, grown to ~70-80% confluency,
and treated with TNO155, a combination agent, or vehicle for a specified time (e.g., 2, 24, or
48 hours).[14]

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA
buffer containing protease and phosphatase inhibitors.

Quantification: Protein concentration is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 ug) are separated by SDS-
polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and
then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK,
total ERK, p-MEK, SHP2, actin).

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody. The signal is detected using an enhanced
chemiluminescence (ECL) substrate and imaged. Densitometry analysis can be used for
semi-quantification.

Animal Models: Female athymic nude mice (8-12 weeks old) are used.[14]
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o Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells (e.g., 5 million

cells in Matrigel) are subcutaneously inoculated into the flanks of the mice.[14]

e Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.qg.,

150-200 mm3). Mice are then randomized into treatment groups (e.g., vehicle, TNO155

alone, combination agent alone, TNO155 + combination agent).

o Drug Administration: TNO155 is administered orally (p.o.) at a specified dose and schedule

(e.g., once or twice daily). The combination agent is administered as per its established

protocol.

e Monitoring: Tumor volume (calculated using the formula: (Length x Width?)/2) and body

weight are measured regularly (e.g., twice weekly).

o Endpoint: The study is terminated when tumors reach a predetermined maximum size, or

after a specified duration. Efficacy is evaluated by comparing tumor growth inhibition (TGI)

between the treatment and vehicle groups.
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Caption: Generalized workflow for a Phase 1/lb oncology clinical trial.
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TNO155 is a pioneering SHP2 inhibitor with a well-defined mechanism of action and a
favorable preclinical profile. Early clinical data confirm its target engagement and acceptable
safety. While monotherapy activity is modest, its true potential appears to lie in its ability to
synergize with and overcome resistance to other targeted therapies, particularly those aimed at
the MAPK pathway.

Ongoing and future research will be critical to:

o Fully establish the efficacy of various TNO155 combination regimens in larger, disease-
specific cohorts.

« |dentify predictive biomarkers to select patients most likely to benefit from SHP2 inhibition.

 Investigate mechanisms of acquired resistance to TNO155-based combinations to inform the
development of subsequent therapeutic strategies.

The development of TNO155 represents a significant advancement in targeting the SHP2
signaling node, offering a promising strategy to enhance the depth and durability of response to
cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.researchgate.net/publication/344223250_Identification_of_TNO155_an_Allosteric_SHP2_Inhibitor_for_the_Treatment_of_Cancer
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-20-2718/274686/am/Combinations-with-allosteric-SHP2-inhibitor-TNO155
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.630712/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.630712/full
https://pubmed.ncbi.nlm.nih.gov/33046519/
https://pubmed.ncbi.nlm.nih.gov/33046519/
https://ascopubs.org/doi/10.1200/JCO.2021.39.3_suppl.TPS146
https://www.bioworld.com/articles/677416-novartis-presents-preclinical-data-for-tno-155?v=preview
https://www.researchgate.net/publication/347379735_Combinations_with_Allosteric_SHP2_Inhibitor_TNO155_to_Block_Receptor_Tyrosine_Kinase_Signaling
https://pubmed.ncbi.nlm.nih.gov/38032104/
https://pubmed.ncbi.nlm.nih.gov/38032104/
https://www.researchgate.net/publication/376082169_SHP2_inhibition_with_TNO155_increases_efficacy_and_overcomes_resistance_of_ALK_inhibitors_in_neuroblastoma
https://www.bioworld.com/articles/684068-initial-first-in-human-data-presented-for-tno-155?v=preview
https://www.onclive.com/view/tno155-jdq433-combo-elicits-responses-is-tolerable-in-kras-g12c-solid-tumors
https://www.targetedonc.com/view/tn0155-and-targeted-therapies-lead-to-positive-responses-in-solid-tumors
https://www.benchchem.com/product/b15574588#foundational-research-on-tno155-in-oncology
https://www.benchchem.com/product/b15574588#foundational-research-on-tno155-in-oncology
https://www.benchchem.com/product/b15574588#foundational-research-on-tno155-in-oncology
https://www.benchchem.com/product/b15574588#foundational-research-on-tno155-in-oncology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15574588?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

